molecular formula C15H13N3O3 B2470719 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide CAS No. 1105217-51-3

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B2470719
CAS No.: 1105217-51-3
M. Wt: 283.287
InChI Key: CXVUEAFJCVMLLL-UHFFFAOYSA-N
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Description

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide is a novel heterocyclic compound of significant interest in medicinal chemistry and antibacterial research . Its structure incorporates multiple privileged pharmacophores, including a furan ring, a 1,2-oxazole (isoxazole), and a pyridylmethylacetamide group. Furan-containing heterocycles are recognized for their wide range of pharmacological activities and are frequently explored in the development of new therapeutic agents . Similarly, the N-(pyridin-2-yl)methylacetamide moiety is a known chelating ligand that can form complexes with metal ions, which are often investigated for their enhanced biological properties and catalytic applications . While research on this exact molecule is developing, its structural analogs, particularly those based on oxazolidinone and fused furo-pyridine systems, have demonstrated potent antibacterial activity against Gram-positive bacteria, including resistant strains . This suggests potential application for this compound in researching new antimicrobial strategies, especially in the fight against drug-resistant pathogens. Furthermore, such hybrid heterocyclic compounds serve as valuable scaffolds in drug discovery for synthesizing and screening new bioactive molecules . This product is intended for research and laboratory use only.

Properties

IUPAC Name

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-15(17-10-11-4-1-2-6-16-11)9-12-8-14(21-18-12)13-5-3-7-20-13/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVUEAFJCVMLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the furan and oxazole intermediates, followed by their coupling with a pyridine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may produce amines.

Scientific Research Applications

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Use Molecular Weight (g/mol) References
Target: 2-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide Isoxazole, furan, pyridinylmethyl Hypothesized anti-inflammatory activity ~315 (estimated) -
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 1,2,4-Triazole, sulfanyl, furan Anti-exudative (10 mg/kg vs. diclofenac) ~280 (estimated)
N-(Diphenylmethyl)-2-[N-(5-methyl-1,2-oxazol-3-yl)-...]acetamide Isoxazole, diphenylmethyl, chloro-pyridine No direct activity reported 271.12
2-Chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furanyl)acetamide Chloro, tetrahydrofuran, dimethylphenyl Pesticide (ofurace) ~300 (estimated)
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide 1,2,4-Triazole, pyridyl, sulfanyl Anti-exudative potential ~330 (estimated)

Structural Variations and Implications

Furan substituents are common in anti-exudative agents (), whereas tetrahydrofuran in pesticidal compounds (e.g., ofurace) may enhance lipophilicity .

Chloro substituents in pesticidal analogs () likely enhance electrophilic reactivity, whereas sulfanyl groups in triazole derivatives () could modulate redox properties.

Pharmacological and Physicochemical Properties

  • Anti-Exudative Activity : Triazole-based acetamides (e.g., ) exhibit dose-dependent anti-exudative effects comparable to diclofenac sodium (8 mg/kg), suggesting that the target compound’s isoxazole-furan core may retain similar efficacy with improved pharmacokinetics .
  • Solubility and Bioavailability : The pyridinylmethyl group may enhance aqueous solubility compared to bulky lipophilic substituents (e.g., diphenylmethyl in ), though furan and isoxazole could counterbalance this by increasing hydrophobicity .
  • Stability : Isoxazole rings are generally resistant to hydrolysis under physiological conditions, whereas triazole derivatives () may undergo ring-opening reactions, as seen in imidazo[1,2-a]pyridine rearrangements () .

Biological Activity

The compound 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula of the compound is C12H12N2O3C_{12}H_{12}N_{2}O_{3} with a molecular weight of approximately 232.24 g/mol. The structure features an oxazole ring fused with a furan moiety and a pyridine substituent, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of oxazoles, particularly those containing furan and pyridine groups, possess notable antimicrobial properties against various bacterial strains.
    • For instance, compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against pathogens like E. coli and C. albicans .
  • Anticancer Potential :
    • Some studies suggest that oxazole-based compounds can induce apoptosis in cancer cells. The presence of the furan and pyridine rings may enhance this effect by interacting with specific cellular targets involved in cell cycle regulation and apoptosis .
  • Anti-inflammatory Effects :
    • Preliminary investigations have indicated that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxazole derivatives, including those structurally related to our compound. The results indicated that compounds with similar structural motifs showed significant inhibition against Gram-positive and Gram-negative bacteria:

CompoundMIC (mg/mL)Target Organism
Compound A0.0048E. coli
Compound B0.0098Bacillus mycoides
Compound C0.039C. albicans

These findings suggest that the biological activity of this compound could be explored further for its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies on cancer cell lines have demonstrated that certain oxazole derivatives can inhibit cell proliferation effectively. For example, one study reported that a related compound reduced cell viability by up to 70% in breast cancer cells after 48 hours of treatment .

The exact mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:

  • Interaction with DNA : Compounds containing oxazole rings can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The presence of heteroatoms in the structure may allow for competitive inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation : The pyridine moiety may interact with various receptors, influencing signaling pathways associated with inflammation and cancer progression.

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